

# Phase 1b open-label study Eganelisib monotherapy and combination safety

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## Compound Focus: Eganelisib

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## Scientific Rationale for Targeting PI3Ky

The phosphoinositide 3-kinase-gamma (PI3Ky) isoform is a critical molecular switch that controls immune suppression within the tumor microenvironment [1]. Its expression is predominantly restricted to cells of the myeloid lineage, such as monocytes, neutrophils, macrophages, dendritic cells, and myeloid-derived suppressor cells (MDSCs) [1] [2].

- **Role in Immune Suppression:** In tumors, PI3Ky activation promotes the recruitment of immune-suppressive myeloid cells and drives their polarization towards a pro-tumor, wound-healing phenotype [1]. This leads to suppressed antitumor T-cell responses, enhanced angiogenesis, and metastasis [1] [2].
- **Mechanism of Action:** PI3Ky is activated by G protein-coupled receptors (GPCRs) and, in some contexts, by Receptor Tyrosine Kinases (RTKs) in a Ras-dependent manner [1]. Upon activation, it phosphorylates its lipid substrate to generate PIP3, which activates downstream signaling hubs like AKT and BTK. This pathway is pivotal for myeloid cell chemotaxis, adhesion, and inflammatory gene expression [1].
- **Preclinical Validation:** Genetic deletion or pharmacological inhibition of PI3Ky in syngeneic mouse models reprograms macrophages to an immune-stimulatory state, reduces myeloid cell infiltration into tumors, and enhances CD8+ T-cell activity, thereby overcoming resistance to immune checkpoint inhibitors [1] [2].

The diagram below illustrates how PI3Ky inhibition reprograms the tumor microenvironment.

## Clinical Trial Design & Safety Profile

The **MARIO-1 (NCT02637531)** trial was a first-in-human, Phase 1/1b, open-label study designed to evaluate the safety, tolerability, and preliminary efficacy of **eganelisib** as both monotherapy and in combination with nivolumab in patients with advanced solid tumors [2] [3].

### Study Design and Dosing

The study employed a multi-part design to determine the optimal dosing for **eganelisib** [2]:

- **Part A (Monotherapy Dose Escalation):** Patients received **eganelisib** once daily (QD) at doses of 10, 20, 30, 40, or 60 mg in a standard 3+3 design to identify the maximum tolerated dose (MTD) [2].
- **Part C (Combination Dose Escalation):** Patients received **eganelisib** (20, 30, or 40 mg QD) in combination with nivolumab (240 mg every 2 weeks or 480 mg every 4 weeks) using a 6+6 design to determine the recommended Phase 2 dose [2].
- **Dose Expansion (Parts D-H):** Subsequent cohorts further evaluated the safety and activity of the selected doses in specific tumor types, including non-small cell lung cancer (NSCLC), melanoma, head and neck squamous cell carcinoma (SCCHN), and triple-negative breast cancer (TNBC) [2].

### Safety and Tolerability Data

The most common treatment-related adverse events (AEs) were hepatic enzyme elevations, which were generally manageable and reversible [2] [3]. The tables below summarize key safety findings.

Table 1: Most Common Treatment-Related Grade  $\geq 3$  Adverse Events in MARIO-1 [2] [3]

Adverse Event	Monotherapy (n=39)	Combination with Nivolumab (n=180)
Increased AST	18%	13%
Increased ALT	18%	10%
Rash	Not a prominent event	10%
Increased Alkaline Phosphatase	5%	Data not specified

Table 2: Key Safety Metrics from the MARIO-1 Trial [2] [3]

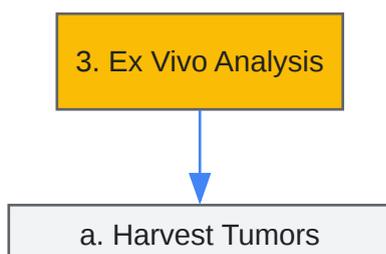
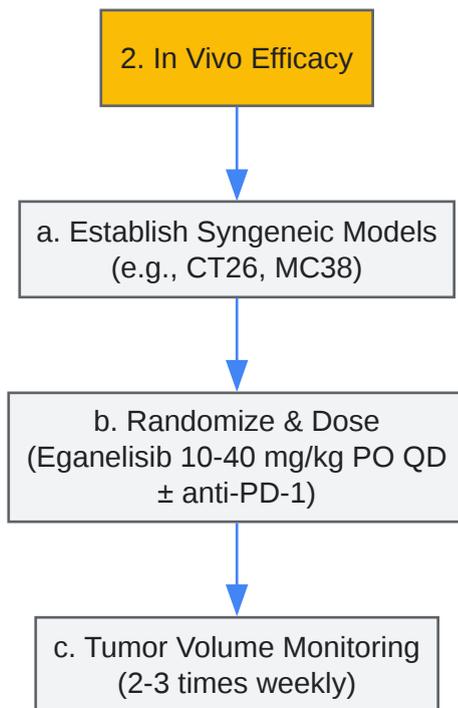
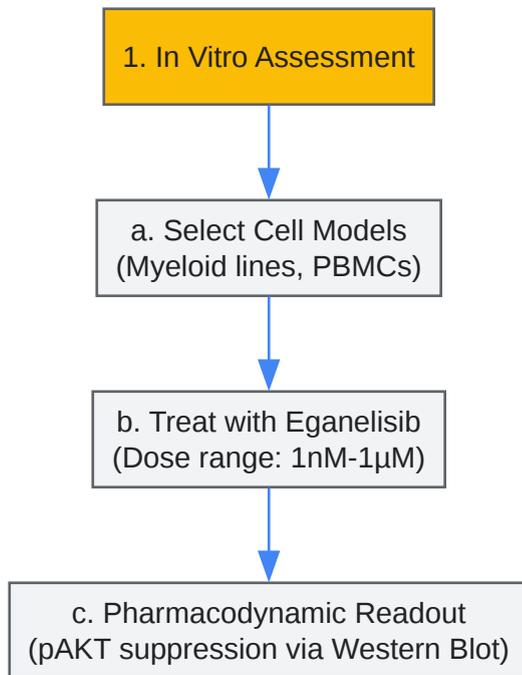
Metric	Monotherapy	Combination with Nivolumab
Dose-Limiting Toxicities (DLTs)	None in first 28 days at 60 mg; later cycles saw Grade 3 hepatic elevations	Informed RP2D selection
Treatment-Related Serious AEs	5% (e.g., Grade 4 bilirubin/enzyme increases)	13% (e.g., pyrexia, rash, cytokine release)
Recommended Phase 2 Dose	Not pursued as monotherapy	30 mg and 40 mg once daily

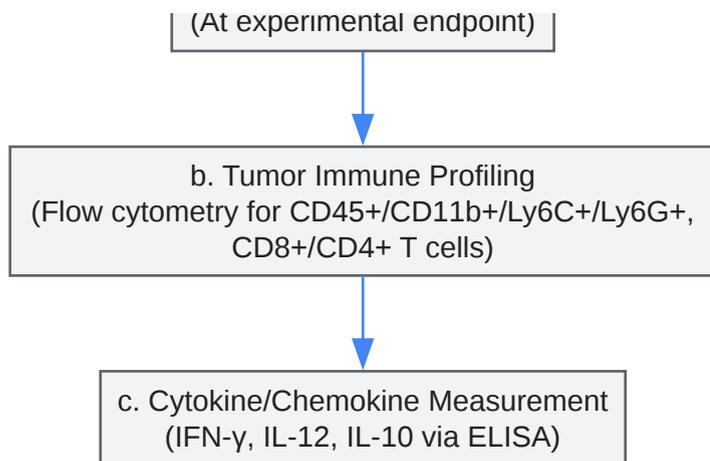
Based on the aggregate safety, pharmacokinetic, and pharmacodynamic data, **eganelisib** doses of **30 mg and 40 mg once daily** in combination with nivolumab were selected for Phase 2 development [2] [3].

A separate **Phase 1b study (NCT02637531)** is evaluating **eganelisib** as monotherapy and in combination with cytarabine in patients with relapsed/refractory Acute Myeloid Leukemia (AML) or high-risk Myelodysplastic Syndrome (HR-MDS) [4]. The primary goal is to determine the best dose, with **eganelisib** administered orally and cytarabine intravenously [4].

## Experimental Protocol Outline

For researchers aiming to investigate PI3K $\gamma$  inhibition in preclinical models, the following protocol provides a foundational workflow based on the mechanistic understanding of **eganelisib**.





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## Key Methodological Details

- **In Vitro PI3Ky Inhibition Assay:** Confirmation of target engagement is measured by the reduction of phosphorylated AKT (pAKT) in myeloid-derived cell lines stimulated with a chemokine like CXCL12. A half-maximal inhibitory concentration (IC50) near **1.2 nM** is expected for **eganelisib**, with high selectivity over other PI3K isoforms [2].
- **In Vivo Dosing Rationale:** The selected murine doses (10-40 mg/kg PO QD) are translatable to human exposures achieved with the 30-40 mg clinical dose, supporting the model's predictive value for efficacy [2].
- **Endpoint Analysis:** Flow cytometry panels should be designed to comprehensively enumerate both myeloid (MDSCs, TAMs) and lymphoid (T cells) populations. A successful PI3Ky inhibition is indicated by a **decrease in immune-suppressive myeloid cells** and a **concomitant increase in cytotoxic CD8+ T cells** within the tumor [1] [2].

## Future Directions and Conclusions

**Eganelisib** represents a promising, novel immuno-oncology agent with a validated mechanism and an acceptable safety profile that supports combination therapy.

- **Ongoing Clinical Development:** Phase 2 studies are exploring **eganelisib** in multiple solid tumors, including TNBC, SCCHN, and renal cell carcinoma, often in combination with PD-1/PD-L1 inhibitors [5]. The ongoing Phase 1b study in AML/HR-MDS will provide critical data on its potential in hematological malignancies [4].
- **Biomarker Exploration:** Identifying predictive biomarkers, such as high levels of circulating MDSCs or tumor PI3Ky expression, could help select patient populations most likely to benefit from therapy

[2].

- **Therapeutic Potential:** By targeting myeloid-mediated immune suppression, **eganelisib** offers a non-redundant approach to current immunotherapies and a viable strategy to overcome resistance to checkpoint blockade [1] [2].

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